molecular formula C14H14Cl2N4 B2441836 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine CAS No. 338781-18-3

6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine

Cat. No.: B2441836
CAS No.: 338781-18-3
M. Wt: 309.19
InChI Key: VNISQPPDQWTCNZ-UHFFFAOYSA-N
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Description

6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridazine ring substituted with a 2,4-dichlorophenylmethyl group and an isopropylideneamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

    Target of action

    The compound contains a hydrazone group, which is known to react with carbonyl compounds to form hydrazones . This suggests that the compound might interact with proteins or enzymes that have carbonyl groups in their active sites.

    Mode of action

    The interaction of the hydrazone group with the carbonyl group is a nucleophilic addition reaction, resulting in the formation of a hydrazone . This could potentially inhibit the activity of the target protein or enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the formation of the isopropylideneamino group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine: shares similarities with other pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4/c1-9(2)17-19-14-6-5-12(18-20-14)7-10-3-4-11(15)8-13(10)16/h3-6,8H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNISQPPDQWTCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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